Boc-L-Valine N-carboxyanhydride
CAS No.:
Cat. No.: VC3683689
Molecular Formula:
Molecular Weight: 243.3
* For research use only. Not for human or veterinary use.
Specification
| Molecular Weight | 243.3 |
|---|
Introduction
Chemical Identity and Structural Properties
Boc-L-Valine N-carboxyanhydride, identified by CAS number 141468-55-5, belongs to the broader family of N-carboxyanhydrides (NCAs), which serve as crucial intermediates in polypeptide synthesis. Structurally, this compound features the amino acid valine with its amino group protected by a tert-butoxycarbonyl (Boc) group, while the carboxylic acid portion forms part of a reactive cyclic anhydride structure.
Physicochemical Properties
The compound possesses several distinctive physicochemical characteristics that influence its behavior in synthetic applications and determine appropriate handling procedures. The following table summarizes its key physical and chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₇NO₅ |
| Molecular Weight | 243.26 g/mol |
| Physical State | Solid |
| Density | 1.198 g/cm³ |
| Boiling Point | 282.399°C at 760 mmHg |
| Flash Point | 124.591°C |
| Vapor Pressure | 0.003 mmHg at 25°C |
| LogP | 1.86280 |
| Index of Refraction | 1.482 |
| Exact Mass | 243.11100 |
| PSA | 72.91000 |
The compound's relatively high boiling point and low vapor pressure indicate stability under normal laboratory conditions, while its moderate LogP value suggests limited water solubility but good solubility in organic solvents .
Synthesis Methodology
Traditional Synthesis Approaches
Boc-L-Valine N-carboxyanhydride is traditionally synthesized through the reaction of Boc-L-valine with phosgene or its derivatives. This reaction involves the formation of a cyclic anhydride structure through an intramolecular cyclization process. The reaction typically requires controlled conditions, including dry solvents and inert atmosphere, to prevent side reactions and degradation of the product.
Modern Synthesis Techniques
Recent advances in synthesis methodology have addressed some of the challenges associated with traditional approaches. Notably, researchers have developed moisture-tolerant routes to N-carboxyanhydrides that eliminate the need for stringent anhydrous conditions. One innovative approach employs epoxy compounds as ultra-fast scavengers of hydrogen chloride to facilitate ring closure and prevent acid-catalyzed decomposition under moist conditions .
For N-substituted NCAs, including those derived from N-Boc protected amino acids, researchers have found that conducting reactions in open flasks at lower temperatures (0°C) can ensure smooth gas release during in situ deprotection of the Boc group while preventing loss of propylene oxide vapor when used as an acid scavenger .
Synthesis Challenges
The synthesis of Boc-L-Valine N-carboxyanhydride presents several challenges, including:
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Sensitivity to moisture, which can cause hydrolysis of the anhydride ring
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Potential for acid-catalyzed decomposition during synthesis
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Difficulties in purification while maintaining product integrity
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The need to handle hazardous reagents such as phosgene or its derivatives
Researchers have documented the particular challenge of synthesizing NCAs from secondary amines, where aminolysis of acid scavengers like propylene oxide can occur. This issue has been addressed by using N-Boc amino acids as starting materials, which has proven successful for compounds like sarcosine NCA and proline NCA .
Applications in Research and Biotechnology
Peptide Synthesis Applications
Boc-L-Valine N-carboxyanhydride serves as a valuable building block for the controlled synthesis of polypeptides and protein-mimetic materials. The compound's reactivity allows it to polymerize into polypeptide chains under controlled conditions, making it an essential tool in the preparation of precisely defined protein-like structures.
The controlled ring-opening polymerization of NCAs represents one of the most efficient methods for producing synthetic polypeptides with defined molecular weights and narrow dispersity. This approach offers significant advantages over traditional solid-phase peptide synthesis for producing longer peptide chains and materials with specific secondary structures .
Polymer Science Applications
In polymer science, Boc-L-Valine N-carboxyanhydride contributes to the development of biodegradable polymers with defined architectures. The compound's ability to undergo controlled polymerization allows for the synthesis of:
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Block copolypeptides with tailored properties
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Star-shaped and branched polypeptides
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Peptide-polymer hybrid materials
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Self-assembling peptide nanostructures
These materials have potential applications ranging from controlled drug release systems to tissue engineering scaffolds and biosensors.
Pharmaceutical and Biomedical Applications
The pharmaceutical and biomedical sectors leverage Boc-L-Valine N-carboxyanhydride for various applications, including:
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Development of drug delivery systems using polypeptide carriers
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Creation of bioactive peptide libraries for drug discovery
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Synthesis of peptide-based biomaterials with specific biological functions
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Preparation of peptide conjugates for targeted therapy
The controlled polymerization of NCAs allows for the incorporation of multiple functionalities and the design of peptide-based materials with programmable properties and biological responses .
Analytical Characterization
Spectroscopic Analysis
Characterization of Boc-L-Valine N-carboxyanhydride typically involves multiple spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy provide detailed structural information, including the characteristic signals of the Boc protecting group and the cyclic anhydride structure.
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Infrared Spectroscopy (IR): FT-IR analysis reveals distinctive carbonyl stretching frequencies associated with the anhydride functionality, typically showing characteristic peaks around 1800-1850 cm⁻¹.
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Mass Spectrometry: High-resolution mass spectrometry confirms the molecular weight (expected m/z of 243.11100 for the exact mass) and can provide information about fragmentation patterns.
Comparative Analysis with Related Compounds
Comparison with Other N-Carboxyanhydrides
Within the family of N-carboxyanhydrides, Boc-L-Valine N-carboxyanhydride shares mechanistic similarities with other NCA derivatives but displays unique characteristics influenced by the valine side chain and Boc protection:
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Steric Effects: The isopropyl side chain of valine introduces moderate steric hindrance that influences polymerization kinetics and chain conformation.
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Hydrophobicity: The valine residue contributes to the hydrophobic character of resulting polypeptides, affecting their solubility and self-assembly properties.
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Protection Strategy: Unlike many common NCAs that feature unprotected α-amino groups, the Boc protection introduces additional synthetic versatility and allows for orthogonal deprotection strategies .
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